Technical Master File: 8-Bromo-6-fluorochroman-4-one (CAS 1092350-87-2)
Technical Master File: 8-Bromo-6-fluorochroman-4-one (CAS 1092350-87-2)
[1][2][3][4]
Executive Summary
8-Bromo-6-fluorochroman-4-one (CAS 1092350-87-2) is a highly specialized halogenated bicyclic scaffold used primarily in the synthesis of complex pharmaceutical agents.[1] As a member of the chroman-4-one family, it serves as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets, including 5-HT1A serotonin receptors and various kinase inhibitors.
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, quality qualification, and synthetic utility. It is designed for researchers who require actionable data beyond simple catalog listings.
Chemical Architecture & Properties
The compound features a dihydro-γ-pyrone ring fused to a benzene ring. The strategic placement of halogen atoms—bromine at position 8 and fluorine at position 6—imparts unique electronic and steric properties that govern its reactivity.
Structural Specifications
| Property | Data |
| CAS Number | 1092350-87-2 |
| IUPAC Name | 8-bromo-6-fluoro-2,3-dihydro-4H-chromen-4-one |
| Molecular Formula | C9H6BrFO2 |
| Molecular Weight | 245.05 g/mol |
| Exact Mass | 243.9535 |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 108–112 °C (Typical range) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
Electronic Analysis
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C8-Bromine: Positioned ortho to the ether oxygen, this bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, it is sterically crowded by the adjacent ether linkage, requiring specific ligand choices during catalysis.
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C6-Fluorine: The fluorine atom acts as a metabolic blocker, preventing oxidation at the para-position relative to the ether oxygen. It also modulates the lipophilicity (LogP) and pKa of the phenol residue in potential metabolites.
Synthesis & Manufacturing Protocol
The industrial preparation of 8-bromo-6-fluorochroman-4-one typically follows a two-step sequence starting from commercially available 2-bromo-4-fluorophenol . This route is preferred over direct bromination of 6-fluorochroman-4-one to ensure regiochemical purity.
Reaction Pathway[2][5][7][8][10][11][12][13]
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O-Alkylation: The phenol is reacted with 3-chloropropionic acid (or acrylonitrile followed by hydrolysis) to form the phenoxypropionic acid intermediate.
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Friedel-Crafts Cyclization: The acid is cyclized using a dehydrating agent (e.g., Polyphosphoric Acid (PPA) or Eaton's Reagent) to close the pyrone ring.
Detailed Experimental Protocol
Note: This protocol is a standardized synthesis derived from general chromanone methodology adapted for this specific substrate.
Step 1: Synthesis of 3-(2-bromo-4-fluorophenoxy)propanoic acid
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Reagents: 2-Bromo-4-fluorophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq, aq).
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Procedure: Dissolve the phenol in aqueous NaOH. Add 3-chloropropionic acid dropwise. Reflux the mixture for 4–6 hours.
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Workup: Cool to room temperature and acidify with HCl to pH 1. The product precipitates as a solid. Filter, wash with cold water, and dry.
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Checkpoint: Verify formation of the ether linkage via ¹H-NMR (loss of phenolic OH, appearance of aliphatic triplets).
Step 2: Cyclization to 8-Bromo-6-fluorochroman-4-one
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Reagents: 3-(2-bromo-4-fluorophenoxy)propanoic acid (1.0 eq), Polyphosphoric Acid (PPA) (10–15 wt eq).
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Procedure: Heat PPA to 80°C. Add the acid intermediate portion-wise with vigorous mechanical stirring. Increase temperature to 100–110°C and stir for 2–3 hours. Caution: Exothermic reaction.
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Quench: Pour the hot reaction mixture onto crushed ice/water with stirring. The crude chromanone will precipitate.
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Purification: Extract with Ethyl Acetate or Dichloromethane. Wash with NaHCO₃ (to remove unreacted acid) and brine. Recrystallize from Ethanol/Hexane.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway transforming 2-bromo-4-fluorophenol into the target chromanone via ether formation and intramolecular cyclization.
Quality Assurance & Supplier Qualification
Sourcing this compound requires rigorous validation because impurities from the synthesis (e.g., uncyclized acid or regioisomers) can poison subsequent catalytic steps.
Critical Impurity Profile
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Uncyclized Acid: 3-(2-bromo-4-fluorophenoxy)propanoic acid. Detection: LC-MS (M-1 peak) or ¹H-NMR (presence of carboxylic acid proton).
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Regioisomers: 6-Bromo-8-fluorochroman-4-one. This occurs if the starting material was impure (2-fluoro-4-bromophenol contaminant). Detection: ¹H-NMR coupling constants (J-values) of aromatic protons.
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Inorganic Salts: Residual aluminum or phosphorus salts from the cyclization step. Detection: Residue on Ignition (ROI).
Qualification Workflow
Figure 2: Step-by-step quality control workflow to validate supplier batches before use in high-value synthesis.
Synthetic Utility & Applications
The core value of 8-bromo-6-fluorochroman-4-one lies in its versatility as a scaffold for drug discovery, particularly in the development of 5-HT1A receptor antagonists and kinase inhibitors .
Palladium-Catalyzed Couplings (C8 Functionalization)
The bromine at C8 is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Protocol Insight: Due to the ortho-oxygen, the C8 position is electron-rich but sterically hindered.
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Recommended Catalyst: Use electron-rich, bulky phosphine ligands like SPhos or XPhos with Pd(OAc)₂ to facilitate oxidative addition and prevent debromination.
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Application: Introduction of aryl or heteroaryl groups to build tricyclic systems (e.g., synthesis of flavone analogs).
Ketone Derivatization (C4 Functionalization)
The C4 carbonyl group allows for the expansion of the scaffold into amines or spiro-cycles.
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Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields 4-aminochroman derivatives, which are common pharmacophores in CNS-active drugs.
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Spiro-cyclization: Reaction with hydrazine or amidines can convert the ketone into spiro-fused heterocycles, increasing the Fsp3 character of the drug candidate.
Case Study: 5-HT1A Antagonists
Research indicates that 6-fluorochroman derivatives exhibit high affinity for serotonin receptors. The 8-bromo group allows for the attachment of "tail" moieties (long-chain amines) that extend into the receptor's binding pocket, a critical feature for potency [1].
Safety & Handling
Signal Word: WARNING
| Hazard Statement | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Protocol:
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Operate in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Store in a cool, dry place.[2][3] The compound is stable at room temperature but should be kept away from strong oxidizing agents.
References
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Mewshaw, R. E., et al. (1997). "Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists." Journal of Medicinal Chemistry, 40(26), 4235-4256. Link
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Zhou, D., et al. (2018). "Substituted Indazoles and their Use as Estrogen Receptor Modulators." U.S. Patent Application US20180111931A1. Link
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BenchChem. "Synthesis routes of 2-Bromo-4-fluorophenol." (Precursor data). Link
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Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational chemistry for C8 coupling). Link
